3,4-Dichlorocyclohexene
Description
3,4-Dichlorocyclohexene (CAS 134317-91-2) is a chlorinated cycloalkene with the molecular formula C₆H₈Cl₂ and a molecular weight of 151.03 g/mol . Its structure consists of a six-membered cyclohexene ring with two chlorine atoms substituted at the 3rd and 4th positions. Key physical properties include a topological polar surface area of 0 Ų and a calculated hydrophobicity parameter (XlogP) of 3.2, indicating moderate lipophilicity .
Properties
CAS No. |
134317-91-2 |
|---|---|
Molecular Formula |
C6H8Cl2 |
Molecular Weight |
151.03 g/mol |
IUPAC Name |
3,4-dichlorocyclohexene |
InChI |
InChI=1S/C6H8Cl2/c7-5-3-1-2-4-6(5)8/h1,3,5-6H,2,4H2 |
InChI Key |
XMRSWQWOEAGAPO-UHFFFAOYSA-N |
SMILES |
C1CC(C(C=C1)Cl)Cl |
Canonical SMILES |
C1CC(C(C=C1)Cl)Cl |
Synonyms |
Cyclohexene, 3,4-dichloro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
1,2-Dichlorocyclohexane
Molecular Formula : C₆H₁₀Cl₂
Molecular Weight : 154.05 g/mol
Boiling Point : 186–188°C at 762 mmHg
Density : 1.1738 g/cm³
Refractive Index : 1.49006
Key Differences :
- Structure: 1,2-Dichlorocyclohexane is a saturated cyclohexane derivative with adjacent chlorines, whereas 3,4-dichlorocyclohexene contains a double bond (cyclohexene) and non-adjacent chlorines.
- Reactivity : The double bond in 3,4-dichlorocyclohexene makes it more reactive in addition reactions (e.g., electrophilic addition) compared to the saturated 1,2-dichlorocyclohexane, which is more prone to substitution or elimination under specific conditions .
- Physical Properties : The higher density and refractive index of 1,2-dichlorocyclohexane suggest stronger intermolecular forces due to its saturated structure.
Key Differences :
- Chlorination Degree: 3-Chlorocyclohexene is monochlorinated, reducing its molecular weight and polarity compared to the dichlorinated analog.
- Reactivity : The single chlorine atom in 3-chlorocyclohexene may lead to regioselective reactions at the double bond, whereas 3,4-dichlorocyclohexene’s dual chlorines could sterically hinder certain reactions or direct electrophiles to specific positions.
- Applications : 3-Chlorocyclohexene is often used as an intermediate in organic synthesis, while dichlorinated derivatives like 3,4-dichlorocyclohexene may serve as precursors for more complex halogenated compounds .
Key Differences :
- Structure : Chlorocyclohexane is fully saturated, lacking the double bond present in 3,4-dichlorocyclohexene.
- Safety Profile : Chlorocyclohexane’s safety data sheet emphasizes risks such as skin/eye irritation and respiratory hazards, which may differ from dichlorinated analogs due to volatility and metabolic pathways .
Data Table: Comparative Properties
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | XlogP |
|---|---|---|---|---|---|---|
| 3,4-Dichlorocyclohexene | 134317-91-2 | C₆H₈Cl₂ | 151.03 | Not reported | Not reported | 3.2 |
| 1,2-Dichlorocyclohexane | Not provided | C₆H₁₀Cl₂ | 154.05 | 186–188 | 1.1738 | Not reported |
| 3-Chlorocyclohexene | 2441-97-6 | C₆H₉Cl | 116.59 | Not reported | Not reported | Not reported |
| Chlorocyclohexane | 542-18-7 | C₆H₁₁Cl | 118.60 | Not reported | Not reported | Not reported |
Research Findings and Implications
- Stereochemical Influence : The (3R,4S)-stereoisomer of 3,4-dichlorocyclohexene may exhibit distinct reactivity in asymmetric synthesis or biological systems compared to its enantiomers .
- Synthetic Utility : The unsaturated structure of 3,4-dichlorocyclohexene makes it a candidate for Diels-Alder reactions or polymerization, whereas saturated analogs like 1,2-dichlorocyclohexane are less versatile in such contexts .
- Environmental Impact: Higher chlorination (e.g., dichloro vs. monochloro) generally increases persistence in ecosystems, necessitating rigorous handling protocols .
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